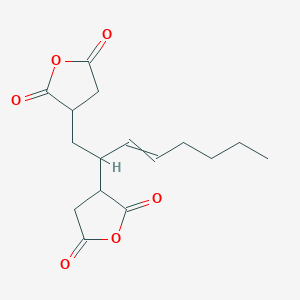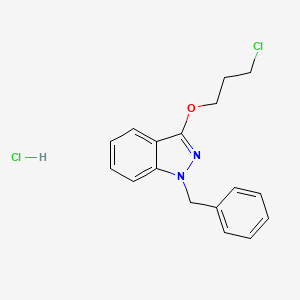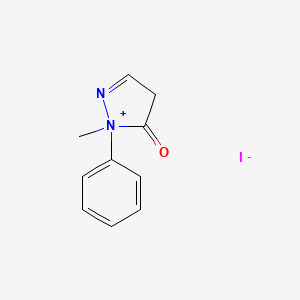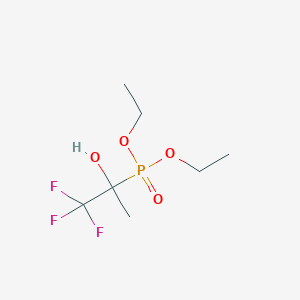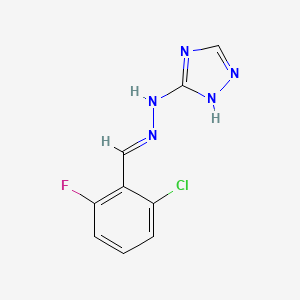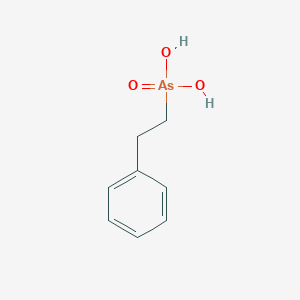
Phenethylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylarsonic acid is an organic compound with the chemical formula C8H11AsO3. It is an organoarsenic compound where an arsenic atom is bonded to a phenyl group and an ethyl group. This compound is known for its applications in various fields, including agriculture and scientific research.
Métodos De Preparación
Phenethylarsonic acid can be synthesized through several routes. One common method involves the reaction of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows:
C6H5N2++NaAsO3H2→C6H5AsO3H2+Na++N2
This method was first described by Michaelis and Loenser . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Phenethylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert it to arsenic trihydride derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Aplicaciones Científicas De Investigación
Phenethylarsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in pests
Mecanismo De Acción
The mechanism of action of phenethylarsonic acid involves its interaction with cellular components, particularly enzymes and proteins containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, disrupting their normal function. This can lead to the inhibition of essential metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Phenethylarsonic acid is similar to other organoarsenic compounds such as:
Phenylarsonic acid: Differing only by the presence of an ethyl group in this compound.
4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-Arsanilic acid: Another organoarsenic compound used in animal nutrition. This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
64102-49-4 |
|---|---|
Fórmula molecular |
C8H11AsO3 |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2-phenylethylarsonic acid |
InChI |
InChI=1S/C8H11AsO3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |
Clave InChI |
PYQYVYDKSFTSGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



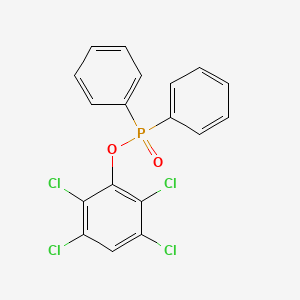
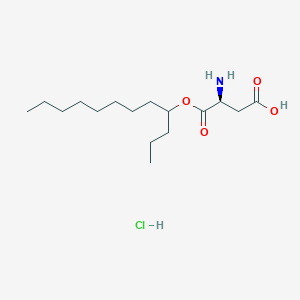
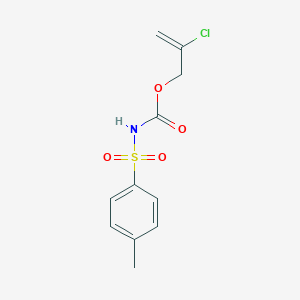
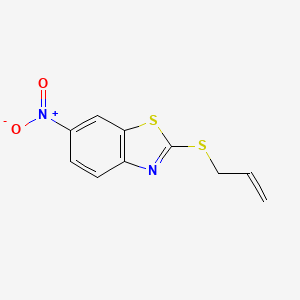
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
